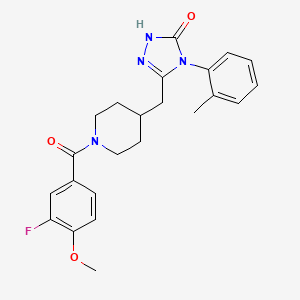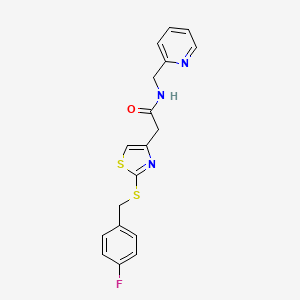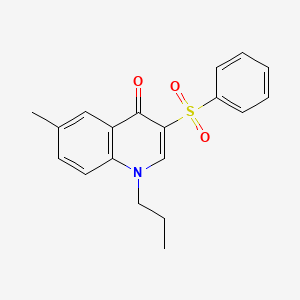
3-((1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C23H25FN4O3 and its molecular weight is 424.476. The purity is usually 95%.
BenchChem offers high-quality 3-((1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antagonist Activity
Research has explored the synthesis and biological activity of compounds similar to "3-((1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one", particularly focusing on their potential as 5-HT2 antagonists. These compounds exhibit significant antagonist activity, indicating their potential in developing treatments for disorders related to the 5-HT2 receptors (Watanabe et al., 1992).
Antimicrobial Activities
Novel 1,2,4-triazole derivatives have been synthesized and tested for their antimicrobial activities. Studies show that these compounds, which share a core structure with the compound , demonstrate good to moderate activities against various microorganisms, underscoring their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Molecular Docking Studies
Research involving benzimidazole derivatives bearing 1,2,4-triazole, similar to the mentioned compound, has conducted molecular docking studies to explore their potential as EGFR inhibitors. These studies suggest the compound's relevance in anti-cancer research, offering insights into its mechanism of action at the molecular level (Karayel, 2021).
Structural Analyses
The compound's analogs have been subject to structural analyses, including X-ray diffraction studies, to understand their molecular geometry, stability, and potential intermolecular interactions. Such research is crucial for the development of pharmaceuticals and understanding the compound's behavior in different conditions (Mahesha et al., 2019).
Corrosion Inhibition
Quantum chemical and molecular dynamic simulation studies have been performed on piperidine derivatives, which include structures similar to "3-((1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one", to predict their efficiency as corrosion inhibitors on iron surfaces. These studies provide valuable insights into the compound's practical applications in protecting metals against corrosion (Kaya et al., 2016).
properties
IUPAC Name |
3-[[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]methyl]-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O3/c1-15-5-3-4-6-19(15)28-21(25-26-23(28)30)13-16-9-11-27(12-10-16)22(29)17-7-8-20(31-2)18(24)14-17/h3-8,14,16H,9-13H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHHWURTHUOGFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-[(Z)-2-cyano-3-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-oxoprop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoic acid](/img/structure/B2929680.png)
![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid](/img/structure/B2929681.png)
![N-(2,4-dimethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2929682.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2929683.png)



![2-(2,2,2-trifluoroethoxy)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2929693.png)
![N-{3-[(4-benzylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B2929694.png)
![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2929696.png)
![3-((5-((4-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2929699.png)

![rac-(1R,3R)-3-(morpholin-4-yl)spiro[3.3]heptan-1-amine, trans](/img/structure/B2929702.png)